molecular formula C14H15N3 B1317897 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine CAS No. 553679-55-3

6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine

Cat. No.: B1317897
CAS No.: 553679-55-3
M. Wt: 225.29 g/mol
InChI Key: OTNDMNJNGWSWHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS: 954269-06-8 Molecular Formula: C₁₅H₁₇N₃ Molecular Weight: 239.32 g/mol Structure: Features a pyridinamine core substituted at the 6-position with a 3,4-dihydroisoquinolinyl group. The SMILES string (C1=CC=C2CN(CCC2=C1)C3=NC=C(C=C3)CN) highlights the fused bicyclic isoquinoline system and the aminomethyl group on the pyridine ring. Key Properties:

  • Hydrogen Bonding: 1 donor, 3 acceptors .
  • Lipophilicity (XLogP): 1.7, indicating moderate hydrophobicity .
  • Topological Polar Surface Area (TPSA): 42.2 Ų, suggesting moderate polarity .

Properties

IUPAC Name

6-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c15-13-5-6-14(16-9-13)17-8-7-11-3-1-2-4-12(11)10-17/h1-6,9H,7-8,10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNDMNJNGWSWHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of isoquinoline derivatives with pyridine derivatives in the presence of catalysts such as palladium or copper can yield the desired compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine involves its interaction with specific molecular targets. For instance, it may bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Structural and Physicochemical Comparisons

Compound (CAS) Molecular Formula MW (g/mol) Key Structural Differences XLogP TPSA (Ų) Applications/Notes
Target (954269-06-8) C₁₅H₁₇N₃ 239.32 Pyridinamine + dihydroisoquinolinyl 1.7 42.2 Research chemical, potential CNS activity
2306268-61-9 C₂₃H₂₅N₃O₃ 391.46 Benzodioxin + methoxy-pyridinamine + dimethylaminophenyl N/A ~75* Research use; unvalidated for medical use
610258-80-5 C₁₇H₁₈N₂O₂ 282.34 Dihydroisoquinolinyl + pyridinylpropanoic acid N/A ~75* Building block for drug synthesis
1220034-95-6 C₁₅H₁₉ClN₂O 278.78† Dihydroisoquinolinyl + piperidinyl-methanone (HCl salt) N/A ~40* Discontinued; potential solubility issues
1211530-56-1 C₁₁H₁₈N₄ 206.29 Pyridinamine + dimethylaminopyrrolidine N/A ~45* Smaller scaffold; synthetic intermediate

*Estimated based on functional groups. †Includes HCl counterion.

Key Comparison Points

Structural Modifications
  • Bicyclic Systems: The target and 610258-80-5 retain the dihydroisoquinolinyl group, whereas 2306268-61-9 replaces it with a benzodioxin system.
  • Methoxy and Benzodioxin: 2306268-61-9 includes oxygen-rich groups, enhancing hydrogen-bonding capacity. Salt Forms: 1220034-95-6 is a hydrochloride salt, improving aqueous solubility compared to the free base target.
Physicochemical Properties
  • Lipophilicity : The target (XLogP = 1.7) is less hydrophobic than 2306268-61-9 (estimated XLogP > 2.5 due to benzodioxin and methoxy groups) but more lipophilic than 610258-80-5 (XLogP < 1 due to carboxylic acid).
  • Polarity : The carboxylic acid in 610258-80-5 increases TPSA (~75 Ų), likely reducing blood-brain barrier penetration compared to the target (42.2 Ų) .
Pharmacological Implications
  • Target vs. 1211530-56-1: The dimethylaminopyrrolidine substituent in 1211530-56-1 may enhance basicity and alter receptor binding compared to the target’s dihydroisoquinolinyl group.
  • Salt Form (1220034-95-6) : The hydrochloride salt could improve bioavailability but may limit tissue distribution due to ionization.

Research and Application Insights

  • Target Compound : Used in exploratory studies for CNS targets due to balanced lipophilicity and moderate polarity .
  • 2306268-61-9: Limited to non-medical research; its benzodioxin system may confer antioxidant or anti-inflammatory properties .
  • 610258-80-5 : A carboxylic acid variant, ideal for conjugation or prodrug development .

Limitations and Gaps

  • Missing experimental LogP/TPSA data for analogs (e.g., 2306268-61-9, 1220034-95-6).
  • Discontinuation of 1220034-95-6 suggests stability or synthesis challenges.

Biological Activity

6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features an isoquinoline ring fused with a pyridine ring, which confers distinct properties that may be leveraged in therapeutic applications, particularly in oncology and neurology.

Chemical Structure and Properties

The molecular formula of 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine is C14H15N3C_{14}H_{15}N_3 with a CAS number of 553679-55-3. Its structural uniqueness allows for specific interactions with biological macromolecules, particularly the androgen receptor (AR).

Target of Action: The primary target of this compound is the androgen receptor (AR), which plays a crucial role in the development and progression of prostate cancer.

Mode of Action: As an androgen receptor antagonist , 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine inhibits the activity of AR. This inhibition is critical for suppressing the growth of both androgen-dependent and androgen-independent prostate cancer cell lines that express AR .

Pharmacokinetics

The compound demonstrates solubility in DMSO, which is advantageous for various experimental applications. Its pharmacokinetic profile indicates that it can effectively reach target tissues when administered in appropriate doses.

Biological Activity and Effects

Cellular Effects: The compound significantly influences various cellular processes by inhibiting AR activity. This inhibition alters cell signaling pathways, gene expression, and cellular metabolism, leading to reduced proliferation of cancer cells .

Dosage Effects in Animal Models: Studies indicate that lower doses effectively inhibit AR activity without causing significant adverse effects. This dosage-dependent response highlights the potential for tailored therapeutic strategies .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

  • Prostate Cancer Cell Lines: In vitro studies demonstrated that treatment with 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine resulted in a marked decrease in cell viability in androgen-sensitive and insensitive prostate cancer cell lines. The IC50 values were determined to be significantly lower than those of standard treatments .
  • In Vivo Models: Animal studies have shown that administration of this compound leads to tumor regression in xenograft models of prostate cancer. The results suggest that the compound can effectively suppress tumor growth through its action on AR .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
6-Methoxy-3,4-dihydro-1H-isoquinoline Isoquinoline derivativeAntidiabeticUsed primarily for metabolic disorders.
6-Hydroxy-3,4-dihydro-2(1H)-quinolinone Quinoline derivativeAntibacterialKnown for its broad-spectrum antibacterial properties.
6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine Unique heterocyclic structureAnticancer (AR antagonist)Distinct for its specific action against prostate cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.